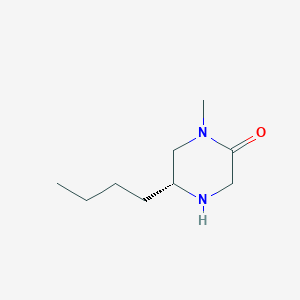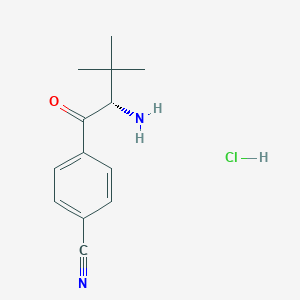
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structural features, including an amino group, a benzonitrile moiety, and a chiral center, which contribute to its distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride typically involves multi-step organic reactions. One common approach is the condensation of 4-cyanobenzoyl chloride with (S)-2-amino-3,3-dimethylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride has several applications in scientific research, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Chemical Biology: As a probe to study biological pathways and molecular interactions.
Industrial Chemistry: As a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups enable it to bind selectively to these targets, modulating their activity and triggering downstream biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile: The non-chiral version of the compound.
4-(2-Amino-3,3-dimethylbutanoyl)benzoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties and biological activities
Propiedades
Fórmula molecular |
C13H17ClN2O |
|---|---|
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
4-[(2S)-2-amino-3,3-dimethylbutanoyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-13(2,3)12(15)11(16)10-6-4-9(8-14)5-7-10;/h4-7,12H,15H2,1-3H3;1H/t12-;/m1./s1 |
Clave InChI |
XFSOFAHZSZZJFE-UTONKHPSSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)C1=CC=C(C=C1)C#N)N.Cl |
SMILES canónico |
CC(C)(C)C(C(=O)C1=CC=C(C=C1)C#N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



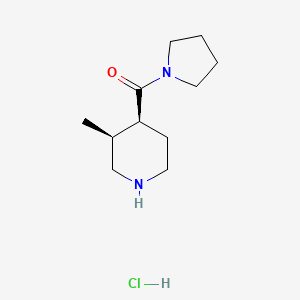
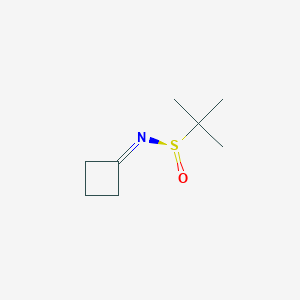

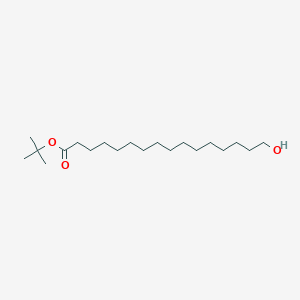

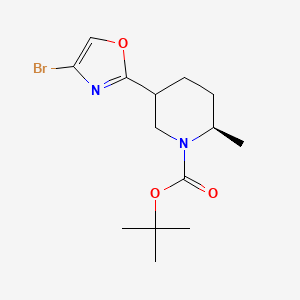

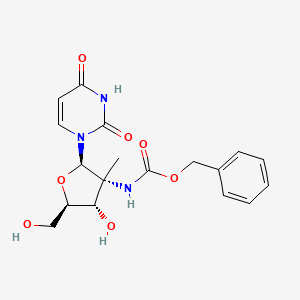


![2-[(4-Bromophenyl)methoxy]benzamide](/img/structure/B14044133.png)
